molecular formula C19H13Cl2N3O4 B2912510 N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide CAS No. 338784-59-1

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide

Cat. No.: B2912510
CAS No.: 338784-59-1
M. Wt: 418.23
InChI Key: AYKOTFRUBIIBTQ-UHFFFAOYSA-N
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Description

N-[1-(2,6-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide is a synthetic small molecule featuring a 2,6-dichlorobenzyl-substituted dihydropyridinyl core linked to a 2-nitrobenzenecarboxamide moiety. The dihydropyridinyl scaffold may confer conformational flexibility, while the nitro group introduces strong electron-withdrawing properties, influencing reactivity and metabolic stability .

Properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O4/c20-14-6-3-7-15(21)13(14)11-23-10-4-8-16(19(23)26)22-18(25)12-5-1-2-9-17(12)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKOTFRUBIIBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2,6-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18H15Cl2N3O4
  • Molecular Weight : 398.24 g/mol
  • CAS Number : [not specified in the search results]

The structure features a pyridine ring substituted with a dichlorobenzyl group and a nitrobenzenecarboxamide moiety, which may contribute to its biological activity.

Biological Activity Overview

Studies have indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Research has shown that derivatives of similar compounds can possess significant antimicrobial properties against various pathogens. For instance, compounds with pyridine rings have been noted for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some studies suggest that related pyridine derivatives can induce apoptosis in cancer cells. The presence of the nitro group may enhance the compound's ability to interact with cellular targets involved in cancer progression .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, pyridine derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity and leading to physiological changes.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits COX enzymes

Case Studies

  • Antimicrobial Study : A study investigating the antimicrobial efficacy of pyridine derivatives found that compounds similar to this compound showed significant inhibition against Gram-positive bacteria. The study utilized standard disk diffusion methods and reported minimum inhibitory concentrations (MICs) that support its potential use as an antimicrobial agent.
  • Anticancer Research : In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis through ROS generation. This was assessed using flow cytometry and Western blot analysis to measure apoptotic markers such as caspase activation.
  • Enzyme Inhibition Assay : An enzyme inhibition assay revealed that the compound effectively inhibited COX activity in a dose-dependent manner. This suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name/ID Core Scaffold Key Substituents Bioactivity/Synthesis Insights Reference
Target Compound Dihydropyridinyl 2,6-Dichlorobenzyl, 2-nitrobenzenecarboxamide Hypothesized enzyme inhibition
Compound 11 Indol-3-ylideneamino 4-Chlorobenzoyl, sulfonamide Antimicrobial
Compound 24b Indazole-ureido 2,6-Dichlorobenzyl, pyrrolidinylmethyl Protease inhibition (synthetic focus)
Pyrido[2,3-d]pyrimidine Derivative Pyrido[2,3-d]pyrimidine 2-Chlorophenyl, carboxylate Hantzsch synthesis methodology

Key Findings and Implications

Structural Influence on Bioactivity : The 2,6-dichlorobenzyl group, common in the target compound and 24b/24c, is associated with enhanced target binding via halogen interactions. However, the nitro group in the target may confer distinct electronic effects compared to sulfonamides or ureido linkers .

Synthetic Accessibility : The target compound’s synthesis likely involves carboxamide coupling, contrasting with the multi-step cyclizations required for pyrido[2,3-d]pyrimidines or indazole-ureido derivatives .

Pharmacokinetic Trade-offs: While sulfonamide and ureido derivatives (e.g., 24c) prioritize solubility, the target compound’s nitro group and non-polar scaffold may favor blood-brain barrier penetration or intracellular accumulation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 2-nitrobenzenecarboxamide derivatives with substituted pyridinyl intermediates under controlled conditions. Key factors include:

  • Catalyst Selection : Use of palladium-based catalysts for cross-coupling reactions to form the pyridinyl backbone.
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve solubility and reaction efficiency .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%). Monitoring via TLC or HPLC is critical to isolate intermediates .

Q. Which analytical techniques are most effective for characterizing this compound, and how can spectral data resolve structural ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of dichlorobenzyl (δ 7.2–7.4 ppm, aromatic protons) and pyridinyl moieties (δ 8.1–8.3 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 462.02 for C₁₉H₁₂Cl₂N₃O₃) validates molecular composition .
  • X-ray Crystallography : Resolves stereochemical uncertainties in the dihydro-3-pyridinyl ring .

Q. What safety protocols are recommended for handling this compound, given its structural analogs?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and light to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Molecular docking using software like AutoDock Vina identifies potential binding pockets in enzymes (e.g., kinases). The nitro group and dichlorobenzyl moiety show strong hydrophobic interactions .
  • DFT Calculations : Density Functional Theory optimizes the compound’s geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict electron transfer pathways .

Q. What strategies address contradictions in pharmacological data, such as varying IC₅₀ values across studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds to minimize variability.
  • Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Meta-Analysis : Compare data across studies while accounting for differences in assay conditions (pH, temperature) and purity thresholds .

Q. What are the challenges in developing enantioselective synthesis routes for this compound, and how can chiral catalysts be optimized?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during pyridinyl ring formation.
  • Catalyst Screening : Test asymmetric catalysts like BINAP-ruthenium complexes to enhance enantiomeric excess (ee >90%). Monitor via chiral HPLC with amylose-based columns .

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